![molecular formula C17H23N3O2S B7679776 6-[2-[Benzyl(methyl)amino]ethylsulfanylmethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7679776.png)
6-[2-[Benzyl(methyl)amino]ethylsulfanylmethyl]-1,3-dimethylpyrimidine-2,4-dione
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Overview
Description
6-[2-[Benzyl(methyl)amino]ethylsulfanylmethyl]-1,3-dimethylpyrimidine-2,4-dione is a chemical compound that has been the subject of scientific research due to its potential use in various applications. This compound is also known as BzMe2SMePyr or Compound 1.
Mechanism of Action
The mechanism of action of BzMe2SMePyr is not yet fully understood. However, it is believed to act through the inhibition of specific enzymes and pathways involved in tumor growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that BzMe2SMePyr exhibits antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It also exhibits anti-inflammatory and analgesic effects by inhibiting the production of inflammatory mediators and reducing pain sensitivity.
Advantages and Limitations for Lab Experiments
One advantage of using BzMe2SMePyr in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, its mechanism of action and biochemical effects make it a promising compound for further research. However, limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
Future research on BzMe2SMePyr could include studies on its potential use as a photosensitizer in photodynamic therapy, as well as its effects on specific enzymes and pathways involved in tumor growth and inflammation. Additionally, further studies could focus on its potential side effects and toxicity levels in vivo.
Synthesis Methods
The synthesis of BzMe2SMePyr involves a multi-step process that includes the reaction of 2,4-dichloropyrimidine with sodium methoxide, followed by the reaction of the resulting compound with 2-(methylthio)ethylamine and benzyl chloride. The final product is obtained through purification and isolation processes.
Scientific Research Applications
BzMe2SMePyr has been studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been found to exhibit antitumor activity in vitro and in vivo, as well as anti-inflammatory and analgesic effects. Additionally, BzMe2SMePyr has been studied for its potential use as a photosensitizer in photodynamic therapy.
properties
IUPAC Name |
6-[2-[benzyl(methyl)amino]ethylsulfanylmethyl]-1,3-dimethylpyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-18(12-14-7-5-4-6-8-14)9-10-23-13-15-11-16(21)20(3)17(22)19(15)2/h4-8,11H,9-10,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PREXMSOHQAVNRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)CSCCN(C)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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